

Spectroscopic Characterization of Isobellidifolin: A Technical Guide

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Compound of Interest

Compound Name: *Isobellidifolin*

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **isobellidifolin**, a xanthone found in *Gentiana alga* Pall. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for its isolation, and visual representations of its structure and the general workflow for its characterization.

Spectroscopic Data

The structural elucidation of **isobellidifolin** is critically dependent on the analysis of its spectroscopic data. The following tables summarize the ^1H NMR, ^{13}C NMR, and mass spectrometry data as reported in the scientific literature.^[1]

^1H Nuclear Magnetic Resonance (NMR) Data

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The ^1H NMR spectrum of **isobellidifolin** was recorded in Py-d_5 at 100 MHz.^[1]

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.28	d	2.5
H-4	6.45	d	2.5
H-5	7.20	t	8.0
H-6	6.85	dd	8.0, 1.5
H-7	6.70	dd	8.0, 1.5
1-OH	13.35	s	-
8-OH	13.10	s	-

d: doublet, t: triplet, dd: doublet of doublets, s: singlet

¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. The ¹³C NMR spectrum of **isobellidifolin** was recorded in Py-d5 at 25.2 MHz.[\[1\]](#)

Carbon	Chemical Shift (δ , ppm)
C-1	162.1
C-2	97.2
C-3	165.8
C-4	92.5
C-4a	156.0
C-4b	108.1
C-5	124.5
C-6	118.0
C-7	110.2
C-8	145.7
C-8a	145.1
C-9	182.5
C-9a	104.2

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which helps in determining its molecular weight.

Technique	Ionization Mode	[M] ⁺ (m/z)
Mass Spectrometry	Not specified	260

Experimental Protocols

The isolation and characterization of **isobellidifolin** from *Gentiana algida* Pall. involved a series of chromatographic and spectroscopic techniques.[\[1\]](#)

Plant Material: The aerial parts of *Gentiana algida* Pall. were collected during the flowering period in Kyrgyzstan.[1]

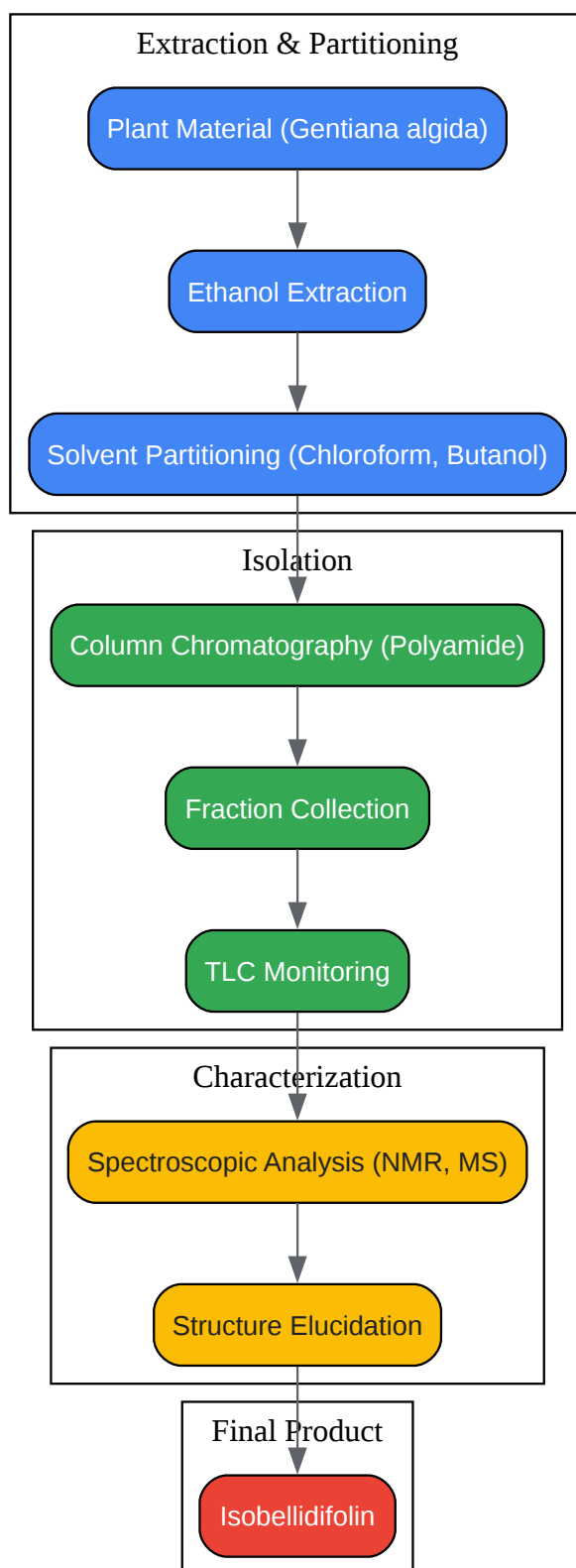
Extraction: The air-dried and powdered plant material (250 g) was extracted six times with ethanol at room temperature. The combined ethanol extracts were concentrated in a vacuum to yield a residue (35 g). This residue was then successively partitioned with chloroform and butanol.[1]

Isolation: The butanol extract (12 g) was subjected to column chromatography on a polyamide support. The column was eluted with a chloroform-methanol gradient (from 97:3 to 80:20). Fractions were collected and monitored by thin-layer chromatography. **Isobellidifolin** (25 mg) was isolated from the fractions eluted with chloroform-methanol (95:5).[1]

Structure Elucidation: The structure of the isolated **isobellidifolin** was determined by analyzing its UV, mass, ^1H NMR, and ^{13}C NMR spectra.[1]

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like **isobellidifolin** and the chemical structure of **isobellidifolin** with atom numbering for NMR assignments.



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Figure 1: General workflow for the isolation and characterization of **Isobellidifolin**.

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References

- 1. researchgate.net [researchgate.net]
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